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Introduction
This document provides detailed application notes and protocols for the use of ML365 in patch

clamp electrophysiology. Based on current scientific literature, ML365 is a potent and selective

inhibitor of the two-pore domain potassium channel TASK-1 (KCNK3).[1][2][3][4][5] While the

initial query suggested an interest in TRPC4/5 channels, the available evidence strongly

indicates that ML365's primary target is the TASK-1 channel. Therefore, this guide will focus on

the established action of ML365, while also providing a separate, detailed protocol for the study

of TRPC4/5 channels using appropriate pharmacological tools.

These protocols are intended to serve as a comprehensive resource for researchers utilizing

patch clamp techniques to investigate ion channel function and modulation.

Part 1: Application and Protocols for ML365 as a
TASK-1 Inhibitor
Mechanism of Action
ML365 acts as a selective inhibitor of the TASK-1 (KCNK3) potassium channel.[1][2][3][4]

TASK-1 channels are members of the two-pore domain potassium channel (K2P) family and

contribute to background or "leak" potassium currents in a variety of cell types. These channels

play a crucial role in setting the resting membrane potential and regulating cellular excitability.
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[3][4][5] By blocking TASK-1 channels, ML365 can lead to membrane depolarization and an

increase in cellular excitability.

Data Presentation: Potency and Selectivity of ML365
The following table summarizes the quantitative data for ML365's inhibitory activity on TASK-1

and its selectivity over other potassium channels.

Target Channel Assay Type IC50 Value Reference

TASK-1 (KCNK3)
Thallium Influx

Fluorescent Assay
4 nM [2][3][4][5]

TASK-1 (KCNK3)
Automated

Electrophysiology
16 nM [2][3][4][5]

TASK-3 (KCNK9) Not specified
>60-fold selectivity for

TASK-1
[3][4][5]

Kir2.1 Not specified
No significant

inhibition at 30 µM
[2][3][4][5]

KCNQ2 Not specified
No significant

inhibition at 30 µM
[2][3][4][5]

hERG Not specified
No significant

inhibition at 30 µM
[2][3][4][5]
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Preparation

Recording

Data Analysis

Prepare cell culture expressing TASK-1

Prepare intracellular and extracellular solutions

Prepare ML365 stock solution (e.g., in DMSO)

Pull and fire-polish patch pipettes

Obtain GΩ seal and establish whole-cell configuration

Record baseline TASK-1 current

Perfuse with ML365 at desired concentration

Record effect of ML365 on TASK-1 current

Washout with control extracellular solution

Record recovery of TASK-1 current

Measure current amplitude before, during, and after ML365

Plot dose-response curve and calculate IC50

Analyze changes in channel kinetics

Click to download full resolution via product page

Caption: Workflow for investigating ML365's effect on TASK-1 channels.
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Detailed Protocol: Whole-Cell Patch Clamp Recording of
TASK-1 Currents with ML365
This protocol is designed for whole-cell voltage-clamp recordings from cells endogenously or

heterologously expressing TASK-1 channels.

1. Materials and Reagents:

Cell Culture: CHO or HEK293 cells stably expressing human TASK-1 (KCNK3).

ML365: Prepare a 10 mM stock solution in DMSO. Store at -20°C.[1]

Extracellular (Bath) Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 3 MgCl2, 10 HEPES.

Adjust pH to 7.4 with NaOH.[6]

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. Adjust pH to

7.4 with KOH.[6]

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

Patch Clamp Setup: Microscope, amplifier, digitizer, micromanipulator, and data acquisition

software.[7][8]

2. Experimental Procedure:

Preparation:

Plate cells expressing TASK-1 onto glass coverslips 24-48 hours before the experiment.

Prepare fresh extracellular and intracellular solutions. Filter the intracellular solution.

Prepare serial dilutions of ML365 from the stock solution into the extracellular solution to

achieve the desired final concentrations. The final DMSO concentration should be kept

below 0.1% to avoid solvent effects.

Recording:
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Place a coverslip with cells into the recording chamber and perfuse with the control

extracellular solution.

Approach a target cell with a patch pipette filled with the intracellular solution.

Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the

cell membrane.[8]

Rupture the cell membrane with a brief pulse of suction to establish the whole-cell

configuration.[9]

Clamp the cell at a holding potential of -80 mV.

To measure TASK-1 currents, apply a series of voltage steps or ramps. A typical protocol

would be a ramp from -100 mV to +40 mV over 200 ms.

Record a stable baseline current for at least 3-5 minutes.

Perfuse the recording chamber with the extracellular solution containing the desired

concentration of ML365.

Record the current until a steady-state block is achieved.

To test for reversibility, perfuse the chamber with the control extracellular solution to wash

out the compound.

Data Analysis:

Measure the amplitude of the outward current at a specific voltage (e.g., 0 mV or +40 mV)

from the baseline, drug application, and washout phases.

Calculate the percentage of current inhibition for each ML365 concentration.

Plot the percentage of inhibition against the logarithm of the ML365 concentration and fit

the data with a Hill equation to determine the IC50 value.[6]
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Part 2: Protocols for Studying TRPC4/5 Channels in
Patch Clamp Electrophysiology
While ML365 is not a recognized modulator of TRPC4/5 channels, this section provides a

detailed protocol for investigating these channels using appropriate pharmacological tools.

TRPC4 and TRPC5 are non-selective cation channels that are typically activated downstream

of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that engage the

phospholipase C (PLC) pathway.[10][11][12]

Signaling Pathway for TRPC4/5 Activation

Plasma Membrane
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GPCR / RTK
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TRPC4/5 Channel
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Caption: Gq/PLC signaling pathway leading to TRPC4/5 activation.

Experimental Workflow for TRPC4/5 Channel
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Preparation

Recording Protocol

Data Analysis

Prepare cells expressing TRPC4/5

Prepare recording solutions

Prepare TRPC4/5 agonist (e.g., Englerin A)

Prepare TRPC4/5 antagonist (e.g., Pico145)

Establish whole-cell configuration

Record baseline current

Apply agonist to activate TRPC4/5

Record agonist-induced current

Apply antagonist in the presence of agonist

Record inhibition of the current

Measure current amplitudes

Plot current-voltage (I-V) relationships

Determine agonist/antagonist potency
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Caption: Workflow for pharmacological modulation of TRPC4/5 channels.
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Detailed Protocol: Whole-Cell Patch Clamp Recording of
TRPC4/5 Currents
This protocol is suitable for studying TRPC4/5 channels activated by pharmacological agents.

1. Materials and Reagents:

Cell Culture: HEK293 cells expressing TRPC4 or TRPC5, or neurons endogenously

expressing these channels (e.g., hippocampal CA1 pyramidal neurons).[10]

TRPC4/5 Agonist: (-)-Englerin A (a potent activator of TRPC1/4/5).[13][14] Prepare a stock

solution in DMSO.

TRPC4/5 Antagonists:

ML204 (TRPC4 blocker)[10]

Pico145 (TRPC4/5 blocker)[10]

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10

Glucose. Adjust pH to 7.4 with NaOH.

Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-

GTP. Adjust pH to 7.2 with CsOH. (Using Cesium-based internal solution helps to block

potassium channels).

2. Experimental Procedure:

Preparation:

Culture cells on glass coverslips.

Prepare fresh recording solutions.

Prepare stock solutions of agonists and antagonists in DMSO. Dilute to final

concentrations in the extracellular solution immediately before use.

Recording:
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Establish a whole-cell recording configuration as described in the TASK-1 protocol.

Hold the cell at a potential of -60 mV.

To elicit TRPC4/5 currents, apply a voltage ramp from -100 mV to +100 mV over 400 ms

every 5 seconds.

Record a stable baseline current in the control extracellular solution.

Activate the channels by perfusing the chamber with a solution containing a TRPC4/5

agonist (e.g., (-)-Englerin A). This should induce a characteristic doubly rectifying inward

and outward current.[14]

Once a stable activated current is achieved, co-apply a TRPC4/5 antagonist (e.g.,

Pico145) to observe inhibition.

Perform a washout with the control solution to check for reversibility.

Data Analysis:

Measure the current amplitude at both negative (e.g., -80 mV) and positive (e.g., +80 mV)

potentials.

Construct current-voltage (I-V) relationship plots for baseline, activated, and inhibited

conditions. The characteristic doubly rectifying shape is a hallmark of TRPC4/5 channels.

[14]

Calculate the percentage of inhibition by the antagonist.

If testing multiple concentrations, determine the IC50 of the antagonist.

Conclusion
ML365 is a valuable pharmacological tool for the study of TASK-1 potassium channels due to

its high potency and selectivity. The provided protocol offers a robust framework for

investigating the effects of ML365 on TASK-1 currents using patch clamp electrophysiology.

For researchers interested in TRPC4/5 channels, it is crucial to use appropriate and validated

pharmacological modulators. The detailed protocol for TRPC4/5 provides a starting point for
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exploring the function and pharmacology of these important non-selective cation channels.

Always consult the latest literature for the most current information on the selectivity and use of

any pharmacological agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b609156#using-ml365-in-patch-clamp-
electrophysiology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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